molecular formula C6H8O2 B1207188 5-Hexynoic acid CAS No. 53293-00-8

5-Hexynoic acid

Cat. No. B1207188
CAS RN: 53293-00-8
M. Wt: 112.13 g/mol
InChI Key: VPFMEXRVUOPYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-hexynoic acid and its derivatives has been explored through various chemical processes. A notable method involves the cyclization of 5-hexynoic acid to produce 3-alkoxy-2-cyclohexenones, demonstrating a one-pot process with good yields ranging from 58-90% (Hylden et al., 2011). Additionally, the transformation of arachidonic acid and homo-gamma-linolenic acid by rabbit polymorphonuclear leukocytes into monohydroxy acids through novel lipoxygenases highlights the diverse synthetic routes involving 5-hexynoic acid or its related structures (Borgeat, Hamberg, & Samuelsson, 1976).

Molecular Structure Analysis

The molecular structure of 5-hexynoic acid and related compounds plays a crucial role in their chemical reactivity and properties. Studies on related molecules, such as the synthesis of 5-amino- and 5-hydroxy-l-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids, provide insights into the complexity and versatility of the molecular frameworks that can be derived from hexynoic acid or its analogs (Tamura et al., 1982).

Chemical Reactions and Properties

5-Hexynoic acid undergoes various chemical reactions that highlight its reactivity and application potential. For instance, the efficient base-free aqueous oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid under atmospheric oxygen pressure using hydrotalcite-supported gold nanoparticle catalysts illustrates the chemical versatility of hexynoic acid derivatives in green chemistry applications (Gupta et al., 2011).

Scientific Research Applications

  • Chemical Synthesis

    • 5-Hexynoic acid is used in the preparation of hex-5-ynoic acid methyl ester by using p-toluenesulfonic acid as a reagent .
    • It is also involved in chemical synthesis .
  • Gold-Catalyzed Cyclization

    • 5-Hexynoic acid undergoes gold-catalyzed cyclization to form the corresponding methylene lactones .

Regarding the properties of 5-Hexynoic acid, it has a molecular weight of 112.13 , a refractive index of 1.449 , a boiling point of 224-225°C , and a density of 1.016 g/mL at 25°C .

Safety And Hazards

5-Hexynoic acid causes severe skin burns and eye damage . It may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFMEXRVUOPYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201415
Record name 5-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexynoic acid

CAS RN

53293-00-8
Record name 5-Hexynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53293-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053293008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hexynoic acid
Reactant of Route 2
Reactant of Route 2
5-Hexynoic acid
Reactant of Route 3
5-Hexynoic acid
Reactant of Route 4
Reactant of Route 4
5-Hexynoic acid
Reactant of Route 5
Reactant of Route 5
5-Hexynoic acid
Reactant of Route 6
Reactant of Route 6
5-Hexynoic acid

Citations

For This Compound
1,060
Citations
JR Burke, RB Silverman - Journal of the American Chemical …, 1991 - ACS Publications
Aminobutyric acid (GABA) aminotransferase is a pyridoxal phosphate (PLP) dependent enzyme that catalyzes the degradation of-aminobutyric acid. The inactivationof GABA …
Number of citations: 0 pubs.acs.org
G Just, C Luthe, H Oh - Synthetic Communications, 1979 - Taylor & Francis
… 5-Hexynoic acid could also be prepared easily by a modification of the method described by … -96O/6 mm to yield 12 g of 5-hexynoic acid. The acid was characterized as its methyl ester: …
Number of citations: 0 www.tandfonline.com
TD Elich, JC Lagarias - Plant physiology, 1988 - academic.oup.com
… 4-Amino-5-hexynoic acid, a suicide inactivator … -5-hexynoic acid can be significantly reversed by application of 5-aminolevulinic acid. These results indicate that 4-amino5-hexynoic acid …
Number of citations: 0 academic.oup.com
H McAlonan, PJ Stevenson - Tetrahedron: Asymmetry, 1995 - Elsevier
… (R)-4-Amino-5-hexynoic acid is also a selective inhibitor of GABA aminotransferase, but the (S)-enantiomer inhibits both GABA aminotransferase and glutamic acid decarboxylase (an …
Number of citations: 0 www.sciencedirect.com
F Hervieu, F Le Dily, J Le Saos, JP Billard, C Huault - Phytochemistry, 1993 - Elsevier
Gabaculine (GAB) and 4-amino-5-hexynoic acid (AHA) have been shown to be enzyme-activated inhibitors of radish ornithine aminotransferase (OAT). The in vitro results were entirely …
Number of citations: 0 www.sciencedirect.com
AT Hylden, EJ Uzelac, Z Ostojic, TT Wu… - Beilstein Journal of …, 2011 - beilstein-journals.org
… Recently we have developed one-pot conditions for this reaction starting from 5-hexynoic acid (3), see Table 2. H NMR analysis of aliquots from the reaction mixture indicated that 3 was …
Number of citations: 0 www.beilstein-journals.org
IT Carney, SA Miller, JM Basford, RA John - Biochemical pharmacology, 1984 - Elsevier
The extent of inactivation of three aminotransferases by the enzyme activated inhibitor 4-amino-hex-5-ynoate (acetylenic-GABA) increased with increasing dose in an exponential …
Number of citations: 0 www.sciencedirect.com
S Hatanaka, J Furukawa, T Aoki, H Akatsuka… - Mycoscience, 1994 - Springer
… Racemates of 2-amino-5-hexenoic acid and 2-amino-5-hexynoic acid were synthesized by … 2(S)-Amino-5-hexynoic acid, an antimetabolite from Cortinarius c/aricolor var. tenuipes. …
Number of citations: 0 link.springer.com
SI Hatanaka, Y Niimura, K Takishima, J Sugiyama - Phytochemistry, 1998 - Elsevier
… The optical rotation (2-amino-5-chloro-5-hexenoic acid) was not determined because it was isolated in trace amounts; it was also prepared from 2-amino-5-hexynoic acid, although in …
Number of citations: 0 www.sciencedirect.com
S Elgafi, LD Field, BA Messerle - Journal of Organometallic Chemistry, 2000 - Elsevier
… acid, 4-hexynoic acid and 5-hexynoic acid were cyclised to γ-… }] (1), 5-hexynoic acid was cyclised to 6-methylidenetetrahydo… The rates for the cyclisation of 5-hexynoic acid are similar to …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.